2-Methylvaleric acid
Overview
Description
2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a methyl-branched fatty acid. It is a derivative of pentanoic acid with a methyl group attached to the second carbon atom. This compound is a short-chain fatty acid and is known for its role as a flavoring agent and fragrance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylvaleric acid can be synthesized through several methods:
Catalytic Oxidation: One method involves the catalytic oxidation of 2-methylpentanal.
Chlorination and Carboxylation: Another method includes the reaction of 2-chloropentane with sodium and carbon dioxide under pressure.
Decarboxylation: It can also be prepared by the decarboxylation of methyl propyl malonic acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation method due to its efficiency and scalability .
Chemical Reactions Analysis
2-Methylvaleric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
2-Methylvaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of branched-chain compounds.
Biology: It serves as an internal standard for gas chromatographic analysis of microbial end products.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a flavoring agent and fragrance in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of 2-methylvaleric acid involves its role as a Bronsted acid, capable of donating a proton to an acceptor. This property is crucial in various biochemical reactions where it acts as a catalyst or intermediate .
Comparison with Similar Compounds
2-Methylvaleric acid can be compared with other similar compounds such as:
- 2-Methylbutyric acid
- 3-Methylvaleric acid
- 4-Methylvaleric acid
- Isovaleric acid
Uniqueness:
- Structure: The unique positioning of the methyl group at the second carbon atom differentiates it from other methyl-branched fatty acids.
- Applications: Its specific use as a flavoring agent and fragrance sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021633 | |
Record name | 2-Methylpentanoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |
Record name | 2-Methylvaleric acid | |
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Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.922 | |
Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg] | |
Record name | 2-Methylvaleric acid | |
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CAS No. |
97-61-0, 27936-41-0, 22160-39-0 | |
Record name | 2-Methylvaleric acid | |
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Record name | 2-Methylvaleric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |
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Record name | Pentanoic acid, methyl- | |
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Record name | 2-Methylpentanoic acid | |
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Record name | Pentanoic acid, 2-methyl- | |
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Record name | 2-Methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
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Record name | 2-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |
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Record name | 2-Methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYLPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |
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Record name | (±)-2-Methylpentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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